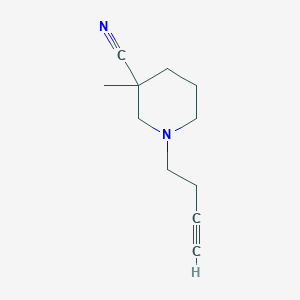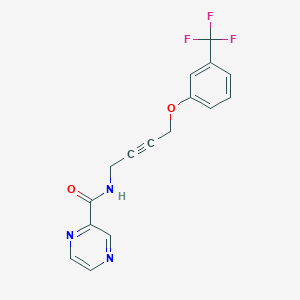
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide, also known as TFPB, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of pyrazine derivatives and has been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
The TFM group in N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide contributes to its promising anticancer properties. Researchers have investigated its effects on tumor growth inhibition, apoptosis induction, and cell cycle arrest. Preclinical studies suggest that this compound selectively targets cancer cells, making it a potential candidate for novel chemotherapeutic agents .
Necroptosis Inhibitors
Necroptosis, a regulated form of cell death, plays a role in various diseases. Compounds containing the TFM group, such as N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide analogues, have been studied as necroptosis inhibitors. These molecules target receptor-interacting protein kinase 3 (RIPK3) and show promise in preventing tissue damage associated with necroptosis .
Agrochemicals and Crop Protection
Fluorine-containing compounds often find applications in agrochemicals due to their stability and bioactivity. N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide derivatives may exhibit insecticidal or herbicidal properties. Researchers explore their potential as environmentally friendly alternatives for pest control .
Drug Delivery Systems
The TFM group’s lipophilicity and electronic properties make it an attractive component in drug delivery systems. Researchers have investigated incorporating N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide into nanoparticles, micelles, or liposomes. These systems enhance drug solubility, stability, and targeted delivery .
Materials Science and Catalysis
Fluorinated compounds play a crucial role in materials science and catalysis. The TFM group’s electron-withdrawing nature influences reactivity and selectivity. Researchers explore N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide derivatives as ligands in transition metal complexes or as building blocks for functional materials .
Pharmacokinetic Modulators
The TFM group can impact pharmacokinetics by altering drug metabolism, distribution, and excretion. Researchers investigate whether N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide derivatives enhance oral bioavailability, prolong half-life, or reduce toxicity. These studies aim to optimize drug candidates .
Eigenschaften
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)12-4-3-5-13(10-12)24-9-2-1-6-22-15(23)14-11-20-7-8-21-14/h3-5,7-8,10-11H,6,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWCYMDLGVANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=NC=CN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2579629.png)
![N-(Oxan-4-yl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2579630.png)
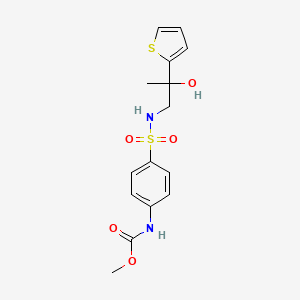
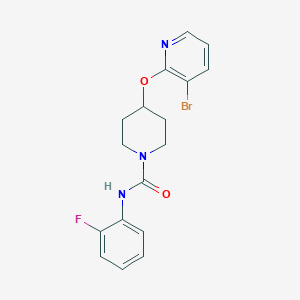
![6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2579637.png)
![1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea](/img/structure/B2579638.png)
![5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2579644.png)
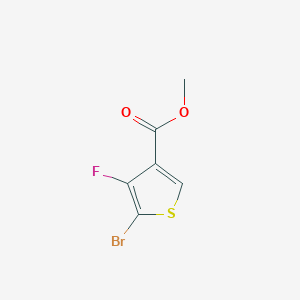
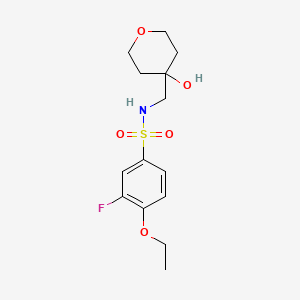
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2579647.png)
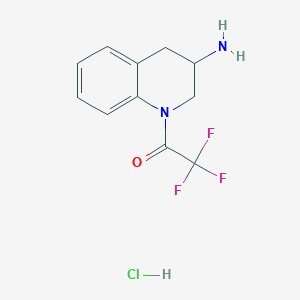
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2579649.png)
![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2579650.png)
